
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol is a complex organic compound that combines the properties of benzoic acid with a phosphinothioyl group and a dimethyloctanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol typically involves multiple steps. One common approach is to start with benzoic acid and introduce the diphenylphosphinothioyl group through a series of reactions involving phosphorus reagents. The dimethyloctanol moiety can be introduced through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways. The phosphinothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoic acid moiety may contribute to the compound’s antimicrobial properties by disrupting microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Diphenylphosphinothioyl compounds: Known for their use in coordination chemistry and as ligands.
Dimethyloctanol derivatives: Used in organic synthesis and as intermediates in the production of various chemicals.
Uniqueness
Benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol is unique due to the combination of these functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
828282-65-1 |
|---|---|
Molekularformel |
C29H37O3PS |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
benzoic acid;7-diphenylphosphinothioyl-3,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C22H31OPS.C7H6O2/c1-19(16-18-23)11-10-17-22(2,3)24(25,20-12-6-4-7-13-20)21-14-8-5-9-15-21;8-7(9)6-4-2-1-3-5-6/h4-9,12-15,19,23H,10-11,16-18H2,1-3H3;1-5H,(H,8,9) |
InChI-Schlüssel |
OKAOMOVFTLCPLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CCO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


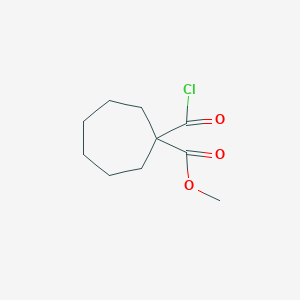
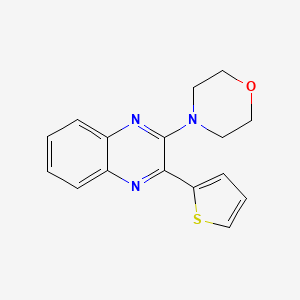
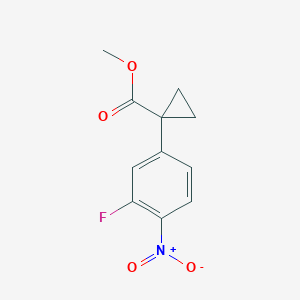
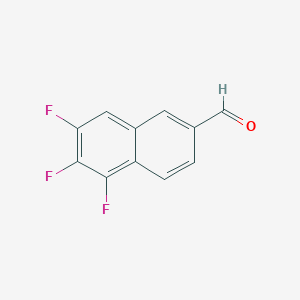
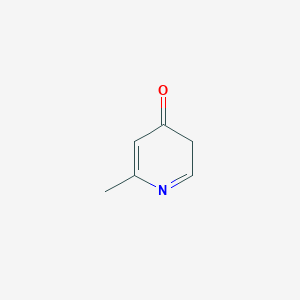


![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)
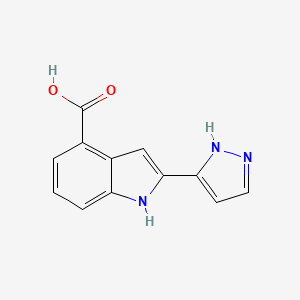
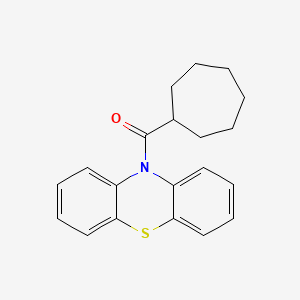
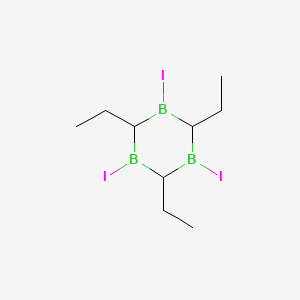
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
